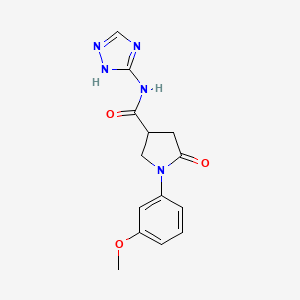

1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Beschreibung

This compound features a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and a 1H-1,2,4-triazol-3-yl moiety at the amide nitrogen. The 5-oxo group on the pyrrolidine ring introduces a ketone functionality, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-22-11-4-2-3-10(6-11)19-7-9(5-12(19)20)13(21)17-14-15-8-16-18-14/h2-4,6,8-9H,5,7H2,1H3,(H2,15,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPANJYWIRYGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance amidation efficiency by stabilizing the charged intermediates. Comparative studies show DMF improves yields by 20% over dichloromethane due to superior solubility of the reactants.

Temperature Control

Maintaining the reaction at 0°C during the initial activation phase prevents thermal degradation of the O-acylisourea intermediate. Subsequent warming to 25°C facilitates amine coupling without compromising stability.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates amidation by 30%, likely through stabilization of the transition state.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 12.3 minutes, corresponding to >99% purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole ring in 1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide suggests potential efficacy against various bacterial strains. Studies have demonstrated that triazole derivatives can inhibit the growth of Gram-positive bacteria, making them candidates for further development as antibacterial agents .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer research. Preliminary studies have shown that related triazole compounds possess cytotoxic effects against several cancer cell lines, including breast and colorectal cancer cells. The mechanism of action may involve the disruption of cellular processes essential for cancer cell survival .

Agrochemical Applications

Triazole derivatives are widely used in agriculture as fungicides. The compound's structure may allow it to function effectively against fungal pathogens that affect crops. The ability to inhibit fungal growth can enhance agricultural productivity and reduce crop losses due to disease .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial activity of various triazole derivatives, including those similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on triazole-containing compounds, researchers synthesized a series of derivatives and tested their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain modifications to the triazole ring enhanced activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cells, suggesting that this compound could be optimized for similar applications .

Wirkmechanismus

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogs with Triazole Moieties

N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide enantiomers (Compounds 96 and 97)

- Key Differences: Substituents: A trifluoromethylphenyl-cyclopropyl group replaces the 3-methoxyphenyl group. Stereochemistry: Enantiomers 96 and 97 exhibit distinct chromatographic retention times (1.41 vs. 2.45) due to stereoisomerism.

4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide enantiomers (Compounds 101 and 102)

Analogs with Thiadiazole Moieties

1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

- Key Differences: The triazole ring is replaced by a 1,3,4-thiadiazole, altering electronic properties and hydrogen-bonding capacity. Molecular Weight: 336.8 g/mol (vs. ~350–400 g/mol for triazole-containing analogs). Potential Applications: Thiadiazole derivatives are often explored for antimicrobial or anticancer activity, though specific data are unavailable here .

1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

- Molecular Weight: 436.5 g/mol, significantly higher than the triazole-based target compound .

Analogs with Varied Aromatic Substituents

1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

- Key Differences :

1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

- Molecular Weight: 382.8 g/mol, with a larger aromatic system compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Heterocycle | Aryl Substituent | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| Target Compound | 1H-1,2,4-Triazole | 3-Methoxyphenyl | ~350–400* | Ketone at pyrrolidine C5 |

| 1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | 1,3,4-Thiadiazole | 3-Chloro-4-methylphenyl | 336.8 | Chlorine enhances electrophilicity |

| 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | Pyridine | 4-Chlorophenyl | 315.8 | Dual heterocyclic moieties |

*Estimated based on analogs.

Biologische Aktivität

The compound 1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrrolidine ring substituted with a triazole moiety and a methoxyphenyl group. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.

Research indicates that compounds containing triazole and pyrrolidine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown promising results against various bacterial strains. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.

- Anticancer Activity : Certain derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The triazole ring can interact with DNA or proteins involved in cell signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

- Antimicrobial Efficacy : A study evaluated a series of triazole-pyrrolidine derivatives for their antibacterial properties. The lead compound exhibited significant activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy against resistant strains .

- Anticancer Research : In vitro studies demonstrated that triazole-containing compounds could induce apoptosis in cancer cell lines. Mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in tumor growth .

- Antitubercular Activity : Research focused on pyrrolidine derivatives indicated that certain modifications could lead to enhanced activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new treatments for tuberculosis .

Q & A

Q. What are the standard synthetic routes for 1-(3-methoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. Key steps include:

- Formation of the pyrrolidine-5-one core via cyclization of a β-ketoester precursor.

- Introduction of the 3-methoxyphenyl group through Friedel-Crafts alkylation or Suzuki coupling.

- Amide bond formation between the pyrrolidine carboxylate and the 1H-1,2,4-triazole amine using coupling agents like HATU or EDCI . Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., palladium for cross-coupling). Purity is verified via HPLC (>95%) and NMR .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (for small molecules) resolves bond lengths/angles and confirms stereochemistry .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and triazole (δ ~8.2 ppm for NH) protons.

- HRMS : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary assays are used to evaluate its biological activity?

- In vitro enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases (e.g., COX-2, EGFR).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

- Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol-water partitioning .

Advanced Research Questions

Q. How can computational methods improve synthetic yield and selectivity?

- Reaction path screening : Density Functional Theory (DFT) identifies transition states and intermediates to optimize activation barriers (e.g., for cyclization steps) .

- Machine learning : Trains models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations that maximize yield .

- Molecular dynamics : Simulates solvent effects on reaction kinetics (e.g., DMSO vs. ethanol) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm ambiguous NOEs or torsional angles .

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Dynamic NMR : Resolve rotameric equilibria (e.g., amide bond rotation) via variable-temperature experiments .

Q. How can its mechanism of action be elucidated at the molecular level?

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts binding poses in target proteins (e.g., triazole interactions with kinase ATP pockets) .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) for target engagement .

- Proteomics : SILAC-based profiling identifies downstream signaling pathways in treated cells .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

- Disorder in flexible groups : Apply SHELXL restraints (e.g., SIMU/DELU) for the pyrrolidine ring or methoxyphenyl .

- Low-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) and anisotropic refinement .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between triazole NH and carbonyl groups) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent variation : Replace 3-methoxyphenyl with halogenated or heteroaromatic groups (e.g., 3-fluorophenyl) to assess electronic effects .

- Bioisosteric replacements : Swap triazole with tetrazole or imidazole to modulate solubility and target affinity .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity .

Q. What advanced techniques characterize degradation pathways under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.